molecular formula C15H18N2O4 B5320217 2-(4-methoxy-3-nitrobenzylidene)quinuclidin-3-ol

2-(4-methoxy-3-nitrobenzylidene)quinuclidin-3-ol

Cat. No. B5320217
M. Wt: 290.31 g/mol
InChI Key: LAZPCIJLAUPZMJ-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxy-3-nitrobenzylidene)quinuclidin-3-ol, also known as VU0152100, is a selective muscarinic M1 receptor positive allosteric modulator (PAM). It was first developed by Vanderbilt University and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

2-(4-methoxy-3-nitrobenzylidene)quinuclidin-3-ol acts as a positive allosteric modulator of the muscarinic M1 receptor, which is involved in cognitive processes such as learning and memory. It enhances the activity of the receptor by binding to a site on the receptor that is different from the site where acetylcholine binds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mediated through the muscarinic M1 receptor. It has been shown to improve cognitive function in animal models and has the potential to be used as a therapeutic agent for cognitive disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-methoxy-3-nitrobenzylidene)quinuclidin-3-ol in lab experiments is its selectivity for the muscarinic M1 receptor. This allows for specific targeting of the receptor, which can lead to more accurate results. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 2-(4-methoxy-3-nitrobenzylidene)quinuclidin-3-ol. One potential application is in the treatment of Alzheimer's disease, where it could be used to improve cognitive function in patients. Another direction is in the development of new drugs that target the muscarinic M1 receptor, using this compound as a starting point for drug discovery. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-(4-methoxy-3-nitrobenzylidene)quinuclidin-3-ol involves the reaction of 4-methoxy-3-nitrobenzaldehyde with quinuclidin-3-ol under basic conditions. The product is obtained through a multi-step process that involves purification and characterization techniques.

Scientific Research Applications

2-(4-methoxy-3-nitrobenzylidene)quinuclidin-3-ol has been investigated for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease. It has shown promising results in preclinical studies as a cognitive enhancer and has the potential to improve memory and learning.

properties

IUPAC Name

(2Z)-2-[(4-methoxy-3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-21-14-3-2-10(8-12(14)17(19)20)9-13-15(18)11-4-6-16(13)7-5-11/h2-3,8-9,11,15,18H,4-7H2,1H3/b13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZPCIJLAUPZMJ-LCYFTJDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(C3CCN2CC3)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(C3CCN2CC3)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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